molecular formula C11H15Cl2NO B7763559 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- CAS No. 73972-49-3

1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl-

Cat. No. B7763559
CAS RN: 73972-49-3
M. Wt: 248.15 g/mol
InChI Key: IZGKPQZVDBIZCZ-UHFFFAOYSA-N
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Patent
US07560548B2

Procedure details

3,4-Dichlorobenzyl chloride (3.95 g) was added to 2-amino-2-methylpropan-1-ol (17.8 g) and the mixture was stirred at 60° C. under nitrogen for 2 h. Excess amine was removed by distillation under vacuum and the residue was partitioned between saturated aqueous sodium bicarbonate (100 ml) and ethyl acetate (100 ml). The phases were separated, the organic layer was washed with water (4×100 ml) and brine (100 ml), dried (Na2SO4) and concentrated under vacuum to give the title compound as a white solid (4.7 g).
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH2:5]Cl.[NH2:11][C:12]([CH3:16])([CH3:15])[CH2:13][OH:14]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH2:5][NH:11][C:12]([CH3:16])([CH3:15])[CH2:13][OH:14]

Inputs

Step One
Name
Quantity
3.95 g
Type
reactant
Smiles
ClC=1C=C(CCl)C=CC1Cl
Name
Quantity
17.8 g
Type
reactant
Smiles
NC(CO)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. under nitrogen for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess amine was removed by distillation under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between saturated aqueous sodium bicarbonate (100 ml) and ethyl acetate (100 ml)
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic layer was washed with water (4×100 ml) and brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(CNC(CO)(C)C)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.